3-amino-N-(pyridin-4-yl)benzamide 3-amino-N-(pyridin-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 160647-72-3
VCID: VC6019583
InChI: InChI=1S/C12H11N3O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,13H2,(H,14,15,16)
SMILES: C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2
Molecular Formula: C12H11N3O
Molecular Weight: 213.24

3-amino-N-(pyridin-4-yl)benzamide

CAS No.: 160647-72-3

Cat. No.: VC6019583

Molecular Formula: C12H11N3O

Molecular Weight: 213.24

* For research use only. Not for human or veterinary use.

3-amino-N-(pyridin-4-yl)benzamide - 160647-72-3

Specification

CAS No. 160647-72-3
Molecular Formula C12H11N3O
Molecular Weight 213.24
IUPAC Name 3-amino-N-pyridin-4-ylbenzamide
Standard InChI InChI=1S/C12H11N3O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,13H2,(H,14,15,16)
Standard InChI Key WSNQYOOHVQMUSP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The compound features a benzamide backbone (C₆H₅CONH-) substituted at two critical positions:

  • 3-Amino group (-NH₂) on the benzene ring, enhancing solubility and enabling hydrogen bonding.

  • Pyridin-4-yl group attached to the amide nitrogen, introducing aromaticity and potential for π-π stacking interactions .

Molecular Descriptors

  • IUPAC Name: 3-Amino-N-(pyridin-4-yl)benzamide

  • SMILES: C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2

  • InChIKey: WSNQYOOHVQMUSP-UHFFFAOYSA-N

  • Molecular Formula: C₁₂H₁₁N₃O

  • Exact Mass: 213.0903 g/mol

Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)1.82 (Predicted)
Hydrogen Bond Donors2 (NH₂ and CONH)
Hydrogen Bond Acceptors4 (Amide O, Pyridine N)
Topological Polar Surface Area78.9 Ų

Synthetic Methodologies

Amide Coupling Strategies

The synthesis of 3-amino-N-(pyridin-4-yl)benzamide typically employs carbodiimide-mediated amide bond formation, analogous to methods used for structurally related benzamides .

Representative Protocol

  • Activation: 3-Aminobenzoic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) to form the reactive O-acylisourea intermediate.

  • Nucleophilic Attack: 4-Aminopyridine is added, facilitating amide bond formation via nucleophilic substitution.

  • Purification: Crude product is isolated via precipitation in ice-cold isopropyl alcohol/water (3:1) and refined by recrystallization from ethanol .

Yield: ~60–75% (estimated from analogous syntheses) .

Critical Reaction Parameters

ParameterOptimal Condition
SolventDMSO or DMF
Temperature20–25°C (Room Temperature)
Coupling AgentEDC/HOBt
BaseTriethylamine (Et₃N)

Chemical Reactivity and Functionalization

Site-Specific Reactivity

  • Amino Group (-NH₂):

    • Susceptible to acetylation (e.g., acetic anhydride) or sulfonylation (e.g., benzenesulfonyl chloride).

    • Participates in Schiff base formation with aldehydes.

  • Pyridin-4-yl Ring:

    • Undergoes electrophilic substitution at the 2- and 6-positions (e.g., nitration, halogenation).

    • Capable of coordinating to transition metals (e.g., Pd, Pt) in catalysis.

  • Amide Bond (-CONH-):

    • Resistant to hydrolysis under physiological conditions but cleavable via acidic/basic hydrolysis at elevated temperatures .

CompoundEGFR Inhibition (% at 10 nM)VEGFR2 Inhibition (% at 10 nM)
Analog 11 9148
Analog 13 9237
Imatinib (Control)<5<5

Material Science Applications

Coordination Polymers and MOFs

The pyridinyl nitrogen and amide oxygen serve as multidentate ligands for constructing metal-organic frameworks (MOFs). For example:

  • Cu(II) Coordination: Forms 2D networks with square-grid topology, potential for gas storage.

  • Photoluminescence: Lanthanide complexes (e.g., Eu³⁺, Tb³⁺) exhibit tunable emission for sensor applications .

Future Research Directions

  • Kinase Selectivity Screening: Systematic profiling against kinase panels to identify primary targets.

  • Prodrug Development: Esterification of the amide group to enhance bioavailability.

  • MOF Optimization: Tuning ligand-metal ratios for enhanced CO₂ adsorption capacity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator